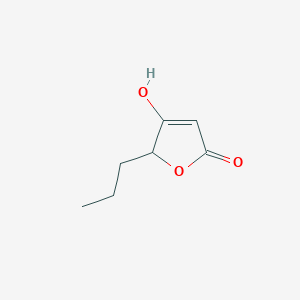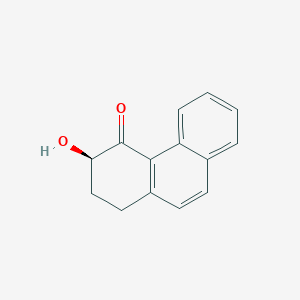
(3R)-3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one: is an organic compound belonging to the class of phenanthrenes This compound is characterized by a hydroxyl group at the third position and a ketone group at the fourth position of the phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one typically involves the reduction of phenanthrene-4,5-dione followed by selective hydroxylation. One common method involves the use of sodium borohydride as a reducing agent under mild conditions to obtain the dihydro derivative, which is then hydroxylated using a suitable oxidizing agent such as hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction and hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (3R)-3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one can undergo oxidation to form the corresponding ketone or quinone derivative.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Phenanthrene-4,5-quinone.
Reduction: (3R)-3-Hydroxy-2,3-dihydroxyphenanthrene.
Substitution: Brominated or nitrated derivatives of phenanthrene.
Scientific Research Applications
Chemistry: (3R)-3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one is used as a precursor in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is also used in the study of enzyme-catalyzed reactions involving phenanthrene derivatives .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (3R)-3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Phenanthrene: Lacks the hydroxyl and ketone groups, making it less reactive.
Phenanthrene-4,5-dione: Contains two ketone groups, making it more prone to reduction reactions.
(3R)-3-Hydroxy-2,3-dihydroxyphenanthrene: Contains an additional hydroxyl group, increasing its solubility and reactivity.
Uniqueness: (3R)-3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
784179-08-4 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(3R)-3-hydroxy-2,3-dihydro-1H-phenanthren-4-one |
InChI |
InChI=1S/C14H12O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-6,12,15H,7-8H2/t12-/m1/s1 |
InChI Key |
UWOFXGZKPUCZBQ-GFCCVEGCSA-N |
Isomeric SMILES |
C1CC2=C(C3=CC=CC=C3C=C2)C(=O)[C@@H]1O |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3C=C2)C(=O)C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


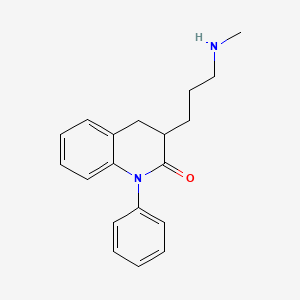
![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
![5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14233146.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14233149.png)
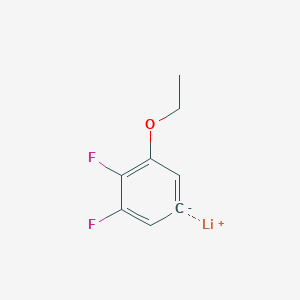
![3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B14233156.png)
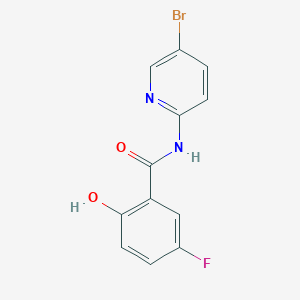

![1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)-](/img/structure/B14233167.png)


